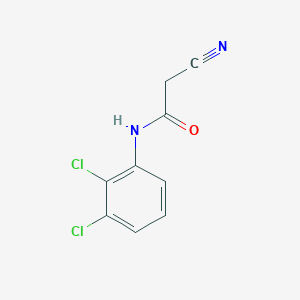
Methyl 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate
Descripción general
Descripción
Methyl 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate, also known as MCP-4-MT, is an organic compound belonging to the thiazole family. It is an important intermediate in the synthesis of organic compounds, and is also used in some scientific research applications.
Aplicaciones Científicas De Investigación
Antiviral Potency and Design
A study by Abdelrahman S. Mayhoub et al. (2011) on thiazole derivatives targeting flavivirus envelope proteins highlighted the design and synthesis of analogs of Methyl 4-(dibromomethyl)-2-(4-chlorophenyl)thiazole-5-carboxylate with improved antiviral activity. The study aimed at enhancing metabolic stability, therapeutic index, and antiviral potency, with methylthio ester and dihydroxypropylamide analogs showing the best outcomes in terms of antiviral potencies and improved therapeutic indices and metabolic stabilities relative to the parent compound (Mayhoub, Khaliq, Kuhn, & Cushman, 2011).
Corrosion Inhibition
Y. El aoufir et al. (2020) explored the corrosion inhibiting properties of synthesized thiazole-4-carboxylates, including variants of Methyl 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate, towards corrosion of mild steel in acidic environments. The study employed electrochemical measurements, SEM-EDX analysis, and molecular dynamics simulations, demonstrating effective corrosion inhibition and adsorption behavior on the steel surface, which was validated by Langmuir adsorption isotherm models (El aoufir et al., 2020).
Structural Characterization
Fausto M. Güiza et al. (2020) focused on the synthesis and X-ray diffraction data of a similar compound, showcasing the crystalline structure and providing insights into the molecular arrangement which could be relevant for further applications in materials science and pharmaceuticals (Güiza, Romero Bohórquez, Henao, & Camargo, 2020).
Intramolecular Hydrogen Bonds in Thiazole Derivatives
A theoretical study by M. Castro et al. (2007) investigated CH…X (X = N, O, or Cl) hydrogen bonds formed intramolecularly in thiazole derivatives, revealing insights into the chemical behavior and potential reactivity of thiazole compounds, which might inform their application in designing new chemical entities for specific uses (Castro, Nicolás-Vázquez, Zavala, Sánchez-Viesca, & Berros, 2007).
Antimicrobial and Anticancer Properties
Research by Sobhi M. Gomha et al. (2014) on novel thiadiazoles and thiazoles incorporating pyrazole moiety for anticancer agents demonstrated significant anticancer activity against various cell lines. This suggests potential therapeutic applications of thiazole derivatives in cancer treatment (Gomha, Salah, & Abdelhamid, 2014).
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as pyraclostrobin, target the mitochondrial respiration in fungal cells .
Mode of Action
Compounds with similar structures, such as pyraclostrobin, inhibit mitochondrial respiration by blocking electron transfer within the respiratory chain . This inhibition disrupts important cellular biochemical processes, resulting in the cessation of fungal growth .
Biochemical Pathways
Similar compounds like pyraclostrobin affect the mitochondrial electron transport chain, disrupting the production of atp and thus inhibiting fungal growth .
Pharmacokinetics
In silico pharmacokinetics analysis of similar compounds like cmi (3-[(4-chlorophenyl)selanyl]-1-methyl-1h-indole) predicted that it might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier .
Result of Action
Similar compounds like pyraclostrobin have been shown to inhibit fungal growth by disrupting mitochondrial respiration .
Action Environment
It is known that similar compounds like pyraclostrobin are stable in aqueous solution in the dark at ph 4, 5 and 7 (25°c and 50°c) .
Propiedades
IUPAC Name |
methyl 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2S/c1-7-10(12(15)16-2)17-11(14-7)8-3-5-9(13)6-4-8/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZHCDUHYBAUDOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377553 | |
| Record name | methyl 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
337924-65-9 | |
| Record name | methyl 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(2-chlorophenyl)phenyl]acetic Acid](/img/structure/B1598067.png)
![[1,1'-Biphenyl]-3,3'-dicarbonitrile](/img/structure/B1598068.png)


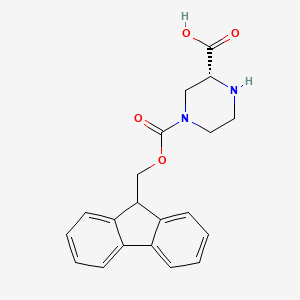
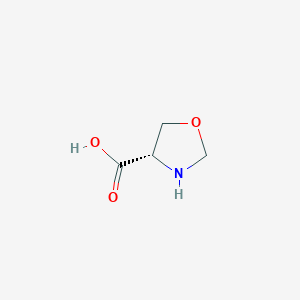

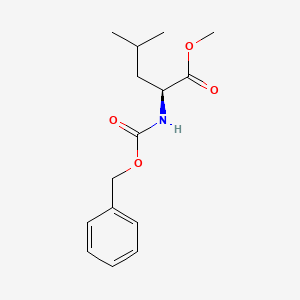

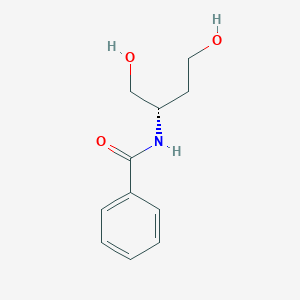
![5-(4-Methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazole-3-thiol](/img/structure/B1598085.png)
